1-(Methylamino)-3-phenylbutane

Descripción

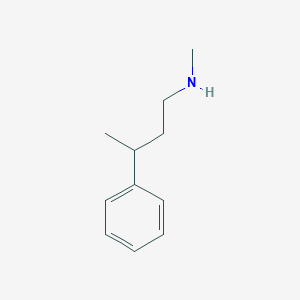

1-(Metilamino)-3-fenilbutano es un compuesto orgánico caracterizado por un grupo fenilo unido a una cadena de butano, que también contiene un grupo metilamino

Propiedades

Fórmula molecular |

C11H17N |

|---|---|

Peso molecular |

163.26 g/mol |

Nombre IUPAC |

N-methyl-3-phenylbutan-1-amine |

InChI |

InChI=1S/C11H17N/c1-10(8-9-12-2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |

Clave InChI |

LGOGNOHQMYHBPP-UHFFFAOYSA-N |

SMILES canónico |

CC(CCNC)C1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1-(Metilamino)-3-fenilbutano puede sintetizarse a través de varios métodos. Un enfoque común implica la alquilación del fenilbutano con metilamina. La reacción normalmente requiere un catalizador como paladio sobre carbono (Pd/C) y se lleva a cabo bajo condiciones de hidrogenación. El proceso implica los siguientes pasos:

Preparación de fenilbutano: El fenilbutano se prepara mediante la alquilación de Friedel-Crafts del benceno con cloruro de butilo en presencia de cloruro de aluminio (AlCl3) como catalizador.

Alquilación con metilamina: El fenilbutano se hace reaccionar entonces con metilamina en presencia de Pd/C bajo condiciones de hidrogenación para dar 1-(Metilamino)-3-fenilbutano.

Métodos de producción industrial: La producción industrial de 1-(Metilamino)-3-fenilbutano sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para obtener rendimientos y pureza más altos, involucrando a menudo reactores de flujo continuo y técnicas de purificación avanzadas como la destilación y la cristalización.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(Metilamino)-3-fenilbutano experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse usando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3), lo que lleva a la formación de las correspondientes cetonas o ácidos carboxílicos.

Reducción: Las reacciones de reducción pueden llevarse a cabo usando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4), convirtiendo el compuesto en sus correspondientes alcoholes o aminas.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, donde el grupo metilamino puede ser reemplazado por otros nucleófilos como haluros o hidróxidos.

Reactivos y condiciones comunes:

Oxidación: KMnO4 en medio ácido o básico, CrO3 en ácido acético.

Reducción: LiAlH4 en éter, NaBH4 en metanol.

Sustitución: Haluros (p. ej., HCl, HBr) en disolventes polares como agua o etanol.

Productos principales:

Oxidación: Cetonas, ácidos carboxílicos.

Reducción: Alcoholes, aminas.

Sustitución: Derivados halogenados, derivados hidroxilados.

4. Aplicaciones en la investigación científica

1-(Metilamino)-3-fenilbutano tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.

Biología: Se investiga por sus posibles efectos sobre los sistemas biológicos, incluyendo su interacción con enzimas y receptores.

Medicina: Se explora por sus propiedades farmacológicas, incluyendo posibles efectos terapéuticos.

Industria: Se utiliza en la producción de productos químicos especiales e intermedios para productos farmacéuticos y agroquímicos.

Aplicaciones Científicas De Investigación

1-(Methylamino)-3-phenylbutane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mecanismo De Acción

El mecanismo por el cual 1-(Metilamino)-3-fenilbutano ejerce sus efectos implica su interacción con dianas moleculares como enzimas y receptores. El compuesto puede actuar como un ligando, uniéndose a sitios específicos en las proteínas y alterando su actividad. Esta interacción puede modular varias vías bioquímicas, provocando cambios en las funciones celulares.

Comparación Con Compuestos Similares

1-(Metilamino)-3-fenilbutano puede compararse con otros compuestos similares como:

1-(Metilamino)-2-fenilpropano: Estructura similar pero con una cadena de carbono más corta, lo que lleva a diferentes propiedades químicas y biológicas.

1-(Metilamino)-4-fenilbutano: Cadena de carbono más larga, lo que puede afectar a su reactividad e interacción con dianas biológicas.

1-(Metilamino)-3-fenilpentano: Cadena de carbono aún más larga, alterando aún más sus propiedades.

La singularidad de 1-(Metilamino)-3-fenilbutano reside en su longitud específica de cadena de carbono y la presencia tanto de un grupo fenilo como de un grupo metilamino, lo que le confiere características químicas y biológicas distintas.

Actividad Biológica

1-(Methylamino)-3-phenylbutane, also known as 2-Methylamino-1-phenylbutane, is a compound classified under the amphetamines. Its structure features a butane backbone with a methylamino group and a phenyl group, closely resembling methamphetamine. This similarity underpins its significant biological activity, particularly as a stimulant affecting the central nervous system (CNS).

The compound primarily enhances the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which are crucial for mood regulation, alertness, and energy levels. The pharmacokinetics of this compound suggest high bioavailability, which is influenced by factors like pH and temperature during its metabolism.

Synthesis

The synthesis typically involves the alkylation of phenylacetone with methylamine under controlled conditions to ensure high yield and purity. This process is critical for maintaining the compound's potency and effectiveness in biological applications.

Biological Activities

This compound exhibits several biological activities:

- Stimulant Effects : Similar to other amphetamines, it increases alertness and physical energy.

- Potential Therapeutic Uses : It may have applications in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy , although further research is necessary to establish its safety and efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes the differences between this compound and related compounds:

| Compound Name | Structure Differences | Unique Properties |

|---|---|---|

| Methamphetamine | Methyl group at different position | Stronger stimulant effects; higher potential for abuse |

| Amphetamine | Lacks methyl group | Less potent stimulant; used clinically for ADHD |

| 2-Ethylamino-1-phenylbutane | Ethyl group instead of methyl | Different pharmacokinetic profile; less potent |

Case Studies and Research Findings

Research has focused on the interactions of this compound with various biological systems. Notably, studies have indicated that it can significantly enhance dopaminergic activity, which is essential for its stimulant properties.

Example Study: Neurotransmitter Interaction

In a controlled study examining its effects on neurotransmitter levels, this compound was found to increase dopamine release in rodent models, leading to enhanced locomotor activity. This aligns with findings from similar compounds where increased dopaminergic signaling correlates with stimulant effects.

Safety and Toxicology

Although this compound shows promise in various applications, its safety profile remains a concern due to its structural similarity to more potent stimulants like methamphetamine. Toxicological studies are necessary to assess potential risks associated with its use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.